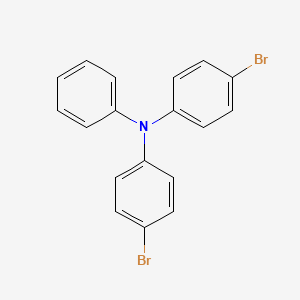

4,4'-Dibromotriphenylamine

Description

The exact mass of the compound 4-Bromo-N-(4-bromophenyl)-N-phenylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(4-bromophenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br2N/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGVOJUDEQXKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544606 | |

| Record name | 4-Bromo-N-(4-bromophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81090-53-1 | |

| Record name | 4-Bromo-N-(4-bromophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dibromotriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility of 4,4'-Dibromotriphenylamine: A Technical Guide for Researchers

An In-depth Technical Guide

Abstract: 4,4'-Dibromotriphenylamine is a pivotal molecular building block in the field of organic electronics, primarily utilized for its excellent hole-transporting properties.[1][2][3] Its performance in applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) is intrinsically linked to its processing, which is governed by its solubility in organic solvents.[4] This guide provides a comprehensive analysis of the solubility of this compound, grounded in chemical principles and supported by actionable experimental protocols. We will explore the structural basis for its solubility, offer guidance on solvent selection for various applications, and present a detailed methodology for quantitative solubility determination.

Understanding Solubility from the Molecular Level

The solubility of a compound is not an arbitrary property; it is dictated by its molecular structure and the resulting intermolecular forces. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[5]

1.1. Molecular Structure of this compound

This compound (DBTPA) consists of a central nitrogen atom bonded to three phenyl rings, with two of these rings substituted with a bromine atom at the para position.[3][6]

-

Core Structure: The triphenylamine core is a large, non-polar, and sterically bulky aromatic system. This structure is dominated by van der Waals forces, specifically London dispersion forces, which are significant due to the large surface area and electron cloud.

-

Substituents: The two carbon-bromine (C-Br) bonds introduce a degree of polarity due to the difference in electronegativity between carbon and bromine. However, the symmetrical placement of these bonds on the large non-polar framework means the overall molecule remains predominantly non-polar to weakly polar.

-

Intermolecular Interactions: DBTPA cannot act as a hydrogen bond donor or acceptor. Its interactions with solvents are therefore limited to dispersion forces and weak dipole-dipole interactions.

Based on this structure, DBTPA is predicted to be most soluble in non-polar or weakly polar aprotic organic solvents that can effectively engage in van der Waals interactions. Conversely, its solubility is expected to be very low in highly polar, protic solvents like water and short-chain alcohols, as it cannot disrupt their strong hydrogen-bonding networks.

Qualitative Solubility Profile

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Moderate to High | "Like dissolves like"; strong van der Waals interactions between the solvent and the large aromatic structure of DBTPA. |

| Halogenated | Dichloromethane, Chloroform | High | Favorable dipole-dipole and dispersion force interactions. These are often excellent solvents for DBTPA. |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | THF is a moderately polar aprotic solvent that effectively solvates large organic molecules.[7] |

| Ketones | Acetone | Low to Moderate | Acetone is more polar; solubility is limited but may increase significantly with heating. |

| Esters | Ethyl Acetate | Low to Moderate | Similar polarity to ketones; moderate solvating power for DBTPA. |

| Polar Aprotic | Acetonitrile, DMF | Low | The high polarity of these solvents is a poor match for the largely non-polar DBTPA molecule. |

| Polar Protic | Ethanol, Methanol, Water | Very Low / Insoluble | DBTPA cannot form hydrogen bonds, making it unable to overcome the strong solvent-solvent interactions.[8] |

Note: Solubility is highly dependent on temperature. For many solvent systems where room temperature solubility is low, it can be increased substantially by heating, a principle leveraged in recrystallization.

Experimental Protocol for Quantitative Solubility Determination

For applications in materials science and drug development, precise solubility values are often required. The following gravimetric method provides a reliable, self-validating system for determining the solubility of this compound in a given solvent at a specific temperature.

3.1. Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Drying oven or vacuum desiccator

3.2. Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of DBTPA to a glass vial (e.g., 100 mg). The key is to ensure solid remains undissolved.

-

Add a known volume of the chosen solvent (e.g., 5.0 mL).

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours. This ensures the solution is fully saturated. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Extraction:

-

Let the vial stand undisturbed at the equilibrium temperature for 1-2 hours to allow the excess solid to settle.

-

Carefully draw a precise volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette. To avoid disturbing the solid, use a syringe fitted with a 0.2 µm filter to extract the liquid. This step is critical to remove any suspended microcrystals.

-

-

Solvent Evaporation:

-

Transfer the filtered aliquot to a pre-weighed, clean, and dry vial. Record the initial mass of this vial.

-

Carefully evaporate the solvent. This can be done in a fume hood with a gentle stream of nitrogen or in a vacuum oven at a moderate temperature to avoid degradation of the compound.

-

-

Final Measurement and Calculation:

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent traces and allow it to cool to room temperature.

-

Weigh the vial containing the dried DBTPA residue.

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot taken

-

-

3.3. Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

Solvent Selection for Key Applications

The choice of solvent is dictated by the specific application. The ideal solvent not only dissolves the compound but also possesses the correct physical properties for the task.

-

Chemical Synthesis (e.g., Cross-Coupling Reactions): Solvents must dissolve all reactants and remain stable at high reaction temperatures. Aprotic solvents with moderate to high boiling points like THF , Toluene , or Dioxane are often preferred.[9]

-

Purification by Recrystallization: The ideal solvent should exhibit high solubility for DBTPA at its boiling point and low solubility at room temperature or below. A solvent pair, such as Chloroform/Methanol or THF/Hexane , can also be effective.[7] In this technique, the impure solid is dissolved in the minimum amount of hot solvent, and upon cooling, the pure compound crystallizes, leaving impurities behind in the solution.[10][11]

-

Thin-Film Deposition (e.g., Spin-Coating): For fabricating electronic devices, the solvent must provide good solubility to achieve the desired solution concentration. Furthermore, its boiling point and vapor pressure are critical as they control the film drying rate, which in turn affects film morphology and device performance. Halogenated solvents like Chloroform and Dichloromethane , or aromatic solvents like Toluene , are commonly used.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. 4,4′-二溴三苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.ws [chem.ws]

- 6. This compound | C18H13Br2N | CID 13594707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 4-Bromotriphenylamine | 36809-26-4 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

Crystal structure of brominated triphenylamines

An In-Depth Technical Guide to the Crystal Structure of Brominated Triphenylamines

Introduction to Brominated Triphenylamines

Triphenylamine (TPA) and its derivatives are a cornerstone class of organic molecules widely utilized in materials science. Their characteristic propeller-like, three-dimensional structure and electron-donating nitrogen center make them exceptional hole-transport materials. This has led to their integration into a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs), photovoltaics, and electrochromic devices.[1][2]

The strategic introduction of bromine atoms onto the phenyl rings of the TPA core—a process known as bromination—is a powerful method for fine-tuning the molecule's physicochemical properties. Bromination not only modifies the electronic characteristics, such as oxidation potentials and energy levels, but also profoundly influences the intermolecular interactions that govern crystal packing.[2][3] This guide provides a technical overview of the synthesis, crystallization, and structural analysis of brominated triphenylamines, with a focus on how molecular structure dictates solid-state architecture and, consequently, material function.

The Critical Role of Non-Covalent Interactions

In the solid state, the arrangement of molecules is dictated by a delicate balance of non-covalent interactions.[4][5] For brominated triphenylamines, these forces are particularly complex and directional, offering a means to engineer specific crystal lattices. Key interactions include:

-

Halogen Bonding: A highly directional interaction between an electrophilic region on the bromine atom and a nucleophilic site on an adjacent molecule (e.g., another bromine, a nitrogen, or a π-system).

-

π–π Stacking: Interactions between the aromatic phenyl rings, which can adopt various geometries (e.g., face-to-face, edge-to-face) and are crucial for charge transport.[5][6]

-

Hydrogen Bonding: Weak C–H···Br or C–H···π interactions that contribute to the overall stability of the crystal lattice.[1][5]

Understanding and controlling these interactions are paramount for predicting and achieving desired material properties through crystal engineering.

Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathways

Brominated triphenylamines are typically synthesized via electrophilic aromatic substitution, where triphenylamine is reacted with a brominating agent. The number and position of bromine substituents can be controlled by adjusting the stoichiometry and reaction conditions. A common and well-studied example is the synthesis of tris(4-bromophenyl)amine, where bromine is introduced at the para position of each phenyl ring.

Experimental Protocol: Synthesis of Tris(4-bromophenyl)amine

This protocol describes a representative synthesis. Disclaimer: This is an illustrative procedure and should be adapted and performed with appropriate safety precautions by qualified personnel.

Materials:

-

Triphenylamine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Dissolution: Dissolve triphenylamine (1.0 eq) in DMF in a round-bottom flask.

-

Addition of Brominating Agent: While stirring, add N-Bromosuccinimide (3.0 eq) portion-wise to the solution at room temperature. The addition of NBS is exothermic; for larger scales, cooling may be necessary.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, pour the reaction mixture slowly into a beaker of cold deionized water with vigorous stirring. A solid precipitate should form.

-

Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid sequentially with deionized water and cold ethanol to remove residual DMF and unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield tris(4-bromophenyl)amine as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane).

Crystallization Techniques for X-ray Diffraction

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[7] The goal is to encourage slow, ordered growth of molecules from a supersaturated solution into a single, defect-free lattice.[7]

Causality in Method Selection:

-

Slow Evaporation: This is the simplest method. A solution of the compound is left undisturbed in a vial covered with a perforated lid. The slow escape of solvent gradually increases the concentration, leading to nucleation and crystal growth. It is chosen for its simplicity when dealing with moderately soluble, stable compounds.

-

Vapor Diffusion (Liquid-Liquid or Gas-Liquid): This technique is preferred for compounds that are sensitive or precipitate too quickly. A solution of the compound in a "good" solvent is placed in a small vial, which is then placed inside a larger, sealed jar containing a "poor" solvent (the precipitant) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and promoting slow crystallization. This method offers finer control over the rate of supersaturation.

-

Thermal Gradient (Cooling): A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility drops, leading to crystallization. The rate of cooling is critical; slower rates yield better quality crystals. This is effective for compounds with a significant temperature-dependent solubility profile.

Structural Elucidation by Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[8][9] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.[9][10]

The SCXRD Workflow

The process of determining a crystal structure follows a well-defined workflow, from selecting a crystal to refining the final structural model.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tris(4-bromophenyl)amine | 4316-58-9 | Benchchem [benchchem.com]

- 4. Visualizing the Entire Range of Noncovalent Interactions in Nanocrystalline Hybrid Materials Using 3D Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploring non-covalent interactions in binary aromatic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Center for Crystallographic Research [www2.chemistry.msu.edu]

- 8. Diffraction and Crystallographic Analysis Services (X-ray Powder, Single Cystal, Electron, Transmission, Reflection, VT, VRH) [tricliniclabs.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Electronic properties of functionalized triphenylamines

An In-Depth Technical Guide to the Electronic Properties of Functionalized Triphenylamines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Triphenylamine (TPA) and its derivatives represent a cornerstone class of organic materials, renowned for their propeller-like three-dimensional structure, excellent hole-transporting capabilities, and tunable electronic properties.[1][2][3] This guide provides a comprehensive exploration of how the strategic functionalization of the TPA core allows for the precise modulation of its electronic and photophysical characteristics. We will delve into the fundamental principles governing these structure-property relationships, detail the critical experimental techniques for their characterization, and survey their application in cutting-edge organic electronic devices. This document is intended to serve as a technical resource, blending theoretical grounding with practical, field-proven methodologies for scientists engaged in materials science, organic electronics, and advanced drug development technologies where tailored electronic properties are paramount.

The Triphenylamine Core: A Unique Electroactive Scaffold

Triphenylamine is an electron-rich aromatic compound distinguished by a central nitrogen atom bonded to three phenyl rings.[4] This non-planar, propeller-shaped geometry is crucial as it inhibits strong intermolecular π-π stacking, which often leads to the formation of amorphous, stable thin films—a highly desirable trait for device fabrication.[1] The lone pair of electrons on the nitrogen atom readily participates in π-conjugation with the attached phenyl rings, making the molecule an excellent electron donor, or p-type, material.[4]

The true power of TPA lies in its synthetic versatility. The peripheral phenyl rings, particularly at the para-positions, are amenable to functionalization, allowing for the rational design of molecules with tailored electronic properties.[5] By introducing various substituent groups, researchers can precisely control the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the redox potentials, and the photophysical behaviors such as absorption and emission wavelengths.[5][6]

Modulating Electronic Properties Through Functionalization

The electronic landscape of a TPA derivative is primarily dictated by the nature of the functional groups attached to its aromatic rings. These groups are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

The Impact of Electron-Donating Groups (EDGs)

EDGs, such as alkoxy (e.g., methoxy, -OCH₃) or amino (-NH₂) groups, push electron density into the TPA core. This has several predictable and highly useful effects:

-

Raises the HOMO Level: Increased electron density destabilizes the HOMO, raising its energy level. This is critical for applications in hole-transport layers (HTLs) as it facilitates more efficient hole injection and transport from adjacent layers.[5][7]

-

Lowers the Oxidation Potential: A higher HOMO energy means less energy is required to remove an electron (i.e., to oxidize the molecule). This is observed as a cathodic (less positive) shift in the oxidation potential during cyclic voltammetry.[7][8] The substitution of amino groups, for instance, significantly shifts the oxidation to a more negative potential.[8]

-

Red-Shifts in Spectra: The increased electron density often reduces the HOMO-LUMO gap, leading to a bathochromic (red) shift in both the absorption and emission spectra.

The Impact of Electron-Withdrawing Groups (EWGs)

EWGs, such as cyano (-CN), formyl (-CHO), or nitro (-NO₂), pull electron density away from the TPA core. This induces opposite effects compared to EDGs:

-

Lowers both HOMO and LUMO Levels: By withdrawing electron density, EWGs stabilize both the frontier molecular orbitals, lowering their energy levels.

-

Increases the Oxidation Potential: A lower, more stable HOMO requires more energy to remove an electron, resulting in an anodic (more positive) shift in the oxidation potential.[4]

-

Induces Intramolecular Charge Transfer (ICT): When strong EWGs are present, photoexcitation can lead to a significant shift of electron density from the electron-rich TPA donor to the electron-poor acceptor group.[6][9] This ICT character is crucial for applications in nonlinear optics and sensing. In some cases, strong ICT can lead to strong emissions in solution.[6]

The interplay of these substituent effects is a powerful tool for molecular engineering.

Experimental Characterization: Protocols and Causality

A multi-technique approach is essential to fully characterize the electronic properties of new TPA derivatives. The workflow typically involves electrochemical analysis to determine energy levels and photophysical measurements to understand light absorption and emission.

Cyclic Voltammetry (CV)

CV is the primary technique for probing the redox behavior and estimating the frontier orbital energy levels (HOMO/LUMO) of TPA compounds.[7][10]

Causality: The potential at which a molecule is oxidized or reduced is directly related to the energy of its molecular orbitals. The oxidation potential corresponds to the removal of an electron from the HOMO. By referencing this potential to a known internal standard (typically the Ferrocene/Ferrocenium, Fc/Fc⁺, redox couple), we can calculate the absolute energy of the HOMO level.

Step-by-Step Protocol:

-

Preparation of Solution:

-

Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous, degassed electrochemical-grade solvent (e.g., dichloromethane or acetonitrile).[7][10] The electrolyte is crucial to ensure conductivity and minimize solution resistance.

-

Dissolve the TPA derivative in this electrolyte solution to a final concentration of approximately 1 mM.[10]

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell.[7][11]

-

Working Electrode (WE): Glassy carbon or platinum disk. This is where the redox reaction of interest occurs.

-

Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or a silver wire pseudo-reference. This provides a stable potential to measure the WE against.[7]

-

Counter Electrode (CE): Platinum wire. It completes the electrical circuit, passing current to balance the reactions at the WE.[11]

-

-

-

Degassing:

-

Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment.[10] Oxygen and water are electroactive and can interfere with the measurement.

-

-

Measurement:

-

Run a background scan of the electrolyte solution alone to identify any impurity peaks and establish the solvent window.[12]

-

Immerse the electrodes in the analyte solution.

-

Scan the potential, typically starting from 0 V towards positive potentials to observe oxidation. A typical scan rate is 50-100 mV/s.[10]

-

After the scan, add a small amount of ferrocene as an internal standard and record its voltammogram.[7] The Fc/Fc⁺ couple has a well-defined redox potential.

-

-

Data Analysis:

-

Determine the half-wave potential (E₁/₂) for reversible processes or the onset potential (E_onset) for irreversible processes from the voltammogram.

-

Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -e [E_onset_ox vs Fc/Fc⁺ + 4.8] (Note: Some sources use values up to 5.1 eV for the Fc/Fc⁺ reference).[13]

-

The LUMO level can be estimated from the reduction potential (if observed) or by adding the optical bandgap (from UV-Vis) to the HOMO energy: LUMO = HOMO + Eg_opt .

-

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

These optical techniques probe the transitions between electronic states.

Causality: UV-Vis spectroscopy measures the energy required to promote an electron from the ground state to an excited state (typically HOMO to LUMO).[14] Fluorescence spectroscopy measures the energy released when the electron relaxes from the excited state back to the ground state. The difference between the absorption and emission maxima is the Stokes shift.[15]

Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare dilute solutions of the TPA derivative in a spectroscopic-grade solvent (e.g., dichloromethane, THF, or octane).[16][17]

-

For UV-Vis absorption, a concentration of ~1 x 10⁻⁵ M is typical.[16]

-

For fluorescence, a more dilute solution (~1 x 10⁻⁶ M) is used to avoid self-quenching and inner-filter effects.[16]

-

-

UV-Vis Measurement:

-

Use a dual-beam spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Fill a matched cuvette with the sample solution and record the absorption spectrum.

-

Identify the wavelength of maximum absorption (λ_max).

-

Calculate the optical bandgap (Eg_opt) from the onset of the absorption edge using the formula: Eg_opt (eV) = 1240 / λ_onset (nm) .

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_max).

-

Record the emission spectrum. Identify the emission maximum (λ_em).

-

To determine the fluorescence quantum yield (Φ_F), measure the emission of the sample relative to a well-characterized standard (e.g., quinine sulfate or 9,10-diphenylanthracene) under identical conditions.[18]

-

Applications in Organic Electronics

The ability to fine-tune the electronic properties of TPAs makes them indispensable in various organic electronic devices.[3][19]

Organic Light-Emitting Diodes (OLEDs)

TPA derivatives are widely used as the Hole Transport Layer (HTL) in OLEDs.[20]

-

Mechanism: The HOMO level of the TPA-based HTL is engineered to align with the work function of the anode and the HOMO of the emissive layer. This ensures efficient injection of holes from the anode and smooth transport to the emissive layer, where they recombine with electrons to produce light. The high glass transition temperature of many TPA derivatives also imparts thermal stability to the device.[2] Pyrene-functionalized TPAs have been used as both emitters and hole-transporters in efficient green OLEDs.[18][21]

Perovskite Solar Cells (PSCs)

TPAs are also the dominant class of materials for HTLs in high-performance PSCs.[5][22]

-

Mechanism: In an inverted (p-i-n) PSC architecture, the HTL's role is to efficiently extract holes from the light-absorbing perovskite layer and transport them to the anode.[23] For this to occur, the HOMO of the TPA material must be slightly higher than the valence band maximum of the perovskite, providing the necessary energetic driving force for hole extraction.[13] Subtle modifications, like changing an n-butyl group to an isobutyl group, can enhance hole transport and improve perovskite passivation, leading to more efficient and stable solar cells.[23]

Data Summary

The following table summarizes the electronic properties of select functionalized TPA derivatives, illustrating the structure-property relationships discussed.

| Derivative Name/Structure | Key Functional Group(s) | HOMO (eV) | LUMO (eV) | Oxidation Potential (E₁/₂ or E_onset vs Ag/AgCl) | Application Highlight | Reference |

| p-Amino-triphenylamine | -NH₂ (EDG) | - | - | 0.59 V | Redox studies | [8] |

| p,p',p''-Triamino-TPA | 3x -NH₂ (EDG) | - | - | 0.23 V | Redox studies | [8] |

| TPA-BIA-PI | Benzimidazole (EWG) | -5.84 | -2.96 | 1.13 V | Electrochromic Polyimide | [24] |

| DPA-PEAI | TPA-functionalized ligand | -5.38 | - | - | Perovskite Solar Cells | [13][25] |

| Tris(4-methoxyphenyl)amine | 3x -OCH₃ (EDG) | - | - | ~0.5 V | Redox-active materials | [7][26] |

References

- 1. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]

- 2. Revealing the interplay between the structural complexity of triphenylamine redox derivatives and their charge transport processes via computational m ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02206D [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. A negatively curved carbonyl-bridged triphenylamine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Triphenylamine-based luminogens and fluorescent polyimides: effects of functional groups and substituents on photophysical behaviors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 9. researchgate.net [researchgate.net]

- 10. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. scribd.com [scribd.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Absorption [Triphenylamine] | AAT Bioquest [aatbio.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. OLED - Wikipedia [en.wikipedia.org]

- 21. Pyrene functionalized triphenylamine-based dyes: synthesis, photophysical properties and applications in OLEDs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Synthesis and optical properties of redox-active triphenylamine-based derivatives with methoxy protecting groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Buchwald-Hartwig amination of 4,4'-Dibromotriphenylamine

Application Note & Protocol

Strategic C-N Bond Formation: High-Fidelity Buchwald-Hartwig Amination of 4,4'-Dibromotriphenylamine for Advanced Material Synthesis

This guide provides an in-depth exploration of the Buchwald-Hartwig amination reaction tailored specifically for the functionalization of this compound. This substrate serves as a critical building block in materials science, particularly for the synthesis of hole-transporting materials, dendritic polymers, and optoelectronic devices.[1][2] Mastering its amination is key to developing novel functional molecules. This document moves beyond a simple recitation of steps to explain the underlying principles governing the selection of catalysts, ligands, and conditions, empowering researchers to optimize the reaction for their specific needs, whether targeting mono- or di-substituted products.

The Strategic Imperative: Why Buchwald-Hartwig?

The formation of aryl C-N bonds is a cornerstone of modern organic synthesis. Traditional methods, such as nucleophilic aromatic substitution, often require harsh conditions and are limited by substrate scope. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative methodology, enabling the coupling of a vast array of amines with aryl halides under relatively mild conditions.[3][4][5] Its high functional group tolerance and broad applicability make it the premier choice for constructing the complex arylamine structures essential for drug development and materials science.[1][6]

The Engine of the Reaction: The Catalytic Cycle

Understanding the mechanism is fundamental to troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4][7][8] The efficiency of each step is profoundly influenced by the choice of ligand, base, and solvent.

The generally accepted mechanism involves three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is heavily dependent on the electron-richness and steric bulk of the supporting phosphine ligand.[9]

-

Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[7]

-

Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. research.rug.nl [research.rug.nl]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. m.youtube.com [m.youtube.com]

Application and Protocol for the Purification of 4,4'-Dibromotriphenylamine by Vacuum Sublimation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the purification of 4,4'-Dibromotriphenylamine using vacuum sublimation. High-purity this compound is a critical building block and intermediate in the synthesis of advanced materials, particularly for applications in organic light-emitting diodes (OLEDs) as a hole transport material.[1] The performance and longevity of such electronic devices are highly sensitive to impurities, making the final purification step of paramount importance.[2] This document outlines the theoretical principles of sublimation, the necessary apparatus, a step-by-step experimental protocol, and methods for characterizing the final product.

Introduction: The Imperative for High-Purity this compound

This compound, a derivative of triphenylamine, serves as a fundamental structural unit for hole transport materials in organic electronics. Its molecular structure allows for the creation of amorphous thin films with good charge-carrier mobility. However, the presence of synthetic byproducts or residual starting materials can introduce charge traps, leading to diminished device efficiency and accelerated degradation.

Sublimation is a phase transition where a substance transitions directly from a solid to a gaseous state, bypassing the liquid phase.[3][4] This technique is exceptionally well-suited for the purification of organic compounds that are thermally stable and have a sufficiently high vapor pressure at temperatures below their melting point. For many organic electronic materials that exhibit poor solubility in common organic solvents, sublimation is a highly effective purification method.[1]

Key Advantages of Sublimation for Purifying this compound:

-

High Purity: Capable of achieving purities exceeding 99.5%.

-

Solvent-Free: Eliminates the risk of residual solvent contamination.

-

Minimal Product Loss: Particularly effective for small-scale purifications.

Theoretical Principles of Vacuum Sublimation

The principle of purification by sublimation relies on the differences in vapor pressures between the target compound and any non-volatile or less-volatile impurities. By heating the crude material under reduced pressure, the target compound with a higher vapor pressure will sublime and can be collected as a pure crystalline solid on a cooled surface, leaving the impurities behind.

The relationship between temperature, pressure, and the state of a substance is described by its phase diagram. Sublimation occurs at temperatures and pressures below the compound's triple point. Applying a vacuum significantly lowers the pressure, thereby reducing the temperature required for sublimation. This is crucial for thermally sensitive organic compounds that might decompose at or near their atmospheric-pressure sublimation point.

Physicochemical Properties and Safety Data

A thorough understanding of the material's properties is essential before commencing any experimental work.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₃Br₂N | [5] |

| Molar Mass | 403.11 g/mol | [5] |

| Appearance | Off-white to white solid/powder | [6][7] |

| Melting Point | 69-85 °C (range from various sources) | [5][7] |

| Boiling Point (Predicted) | ~470.7 °C | [5] |

Safety Precautions:

This compound is classified as an irritant.[5] It is crucial to handle the compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Experimental Protocol: Vacuum Sublimation of this compound

This protocol is designed for a laboratory-scale purification. The specific temperature and duration may require optimization based on the initial purity of the material and the specific sublimation apparatus used.

Apparatus

A standard laboratory vacuum sublimation apparatus is required, which typically consists of:

-

A sublimation flask (outer tube) to hold the crude material.

-

A cold finger condenser (inner tube) with an inlet and outlet for a cooling fluid.

-

A vacuum port.

-

A heating mantle or oil bath.

-

A vacuum pump capable of reaching pressures in the range of 10⁻² to 10⁻³ mbar.

-

A cold trap to protect the vacuum pump.

Workflow Diagram

References

- 1. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]

- 3. US1987301A - Purification by sublimation - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3829496A - Process for the production of 4,4'-dibromobenzil - Google Patents [patents.google.com]

Application Notes and Protocols: 4,4'-Dibromotriphenylamine as a Versatile Precursor for Advanced OLED Materials

Introduction: The Strategic Importance of the Triphenylamine Core in OLEDs

In the landscape of organic light-emitting diode (OLED) technology, the triphenylamine (TPA) moiety stands as a cornerstone functional unit, particularly for the development of high-performance hole transport layers (HTLs) and host materials. The inherent electron-donating nature of the central nitrogen atom, coupled with the propeller-like three-dimensional structure of the phenyl rings, imparts TPA derivatives with excellent thermal and morphological stability, high hole mobility, and appropriate energy levels for efficient charge injection and transport.[1] The strategic functionalization of the TPA core allows for the fine-tuning of its optoelectronic properties, enabling the rational design of materials for next-generation displays and lighting.

4,4'-Dibromotriphenylamine emerges as a particularly valuable and versatile precursor in this context. The two bromine atoms at the para-positions of two of the phenyl rings serve as highly reactive handles for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of functional groups, enabling the construction of complex, high-performance OLED materials. This technical guide provides a comprehensive overview of the synthesis, purification, and application of this compound as a key building block for OLED materials, complete with detailed experimental protocols for researchers, scientists, and professionals in the field.

PART 1: Synthesis and Purification of this compound

A reliable and scalable synthesis of high-purity this compound is the critical first step in its utilization as an OLED precursor. Two primary synthetic strategies are commonly employed: the direct bromination of triphenylamine and the Ullmann condensation.

Synthetic Strategy 1: Electrophilic Bromination of Triphenylamine

This method involves the direct bromination of the triphenylamine core using an electrophilic bromine source, such as N-Bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, and the stoichiometry of the brominating agent can be controlled to favor the formation of the dibrominated product.

Reaction Scheme:

Caption: Electrophilic bromination of triphenylamine.

Detailed Experimental Protocol:

Materials:

-

Triphenylamine (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of triphenylamine (e.g., 5.0 g, 20.4 mmol) in acetonitrile (100 mL) in a round-bottom flask, add N-Bromosuccinimide (7.6 g, 42.8 mmol) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water (50 mL) and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a white to off-white solid.

Synthetic Strategy 2: Ullmann Condensation

The Ullmann condensation provides an alternative route to the triphenylamine core, involving a copper-catalyzed reaction between an aniline and an aryl halide.[2] For the synthesis of this compound, this would typically involve the reaction of aniline with 1,4-dibromobenzene.

Reaction Scheme:

Caption: Ullmann condensation for triphenylamine synthesis.

Detailed Experimental Protocol:

Materials:

-

Aniline (1.0 eq)

-

1,4-Dibromobenzene (2.2 eq)

-

Copper(I) iodide (CuI) (0.2 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

1,10-Phenanthroline (0.4 eq)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Dichloromethane for elution

Procedure:

-

To a flame-dried Schlenk flask, add aniline (e.g., 2.0 g, 21.5 mmol), 1,4-dibromobenzene (11.1 g, 47.3 mmol), copper(I) iodide (0.82 g, 4.3 mmol), and potassium carbonate (7.4 g, 53.7 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (50 mL) and 1,10-phenanthroline (1.55 g, 8.6 mmol).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours under an argon atmosphere. Monitor the reaction by TLC.

-

After cooling to room temperature, filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound.

Purification and Characterization

High purity of this compound is paramount for its successful use in synthesizing high-performance OLED materials, as impurities can act as charge traps or quenching sites, degrading device performance.[3]

Purification Methods:

-

Column Chromatography: As described in the protocols above, silica gel chromatography is an effective method for removing by-products and unreacted starting materials.[4]

-

Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol/hexane or toluene/hexane) can be employed to obtain highly crystalline, pure this compound.[5][6]

Characterization Data:

| Property | Value |

| Molecular Formula | C₁₈H₁₃Br₂N |

| Molecular Weight | 403.11 g/mol [2] |

| Appearance | White to off-white solid |

| CAS Number | 81090-53-1[7] |

PART 2: Application in the Synthesis of Functional OLED Materials

The two bromine atoms on the this compound backbone are key to its utility, providing reactive sites for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions allow for the "stitching" of various functional moieties onto the TPA core, leading to a diverse range of materials with tailored properties.

Buchwald-Hartwig Amination: Building Hole Transport and Host Materials

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and is extensively used to synthesize arylamine-containing compounds for OLEDs.[5][8] By reacting this compound with nitrogen-containing heterocycles like carbazole, highly efficient hole-transporting and host materials can be synthesized.

Reaction Workflow:

Caption: Buchwald-Hartwig amination workflow.

Detailed Experimental Protocol for the Synthesis of 4,4'-bis(9H-carbazol-9-yl)triphenylamine:

Materials:

-

This compound (1.0 eq)

-

Carbazole (2.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

-

Sodium tert-butoxide (NaOtBu) (3.0 eq)

-

Toluene (anhydrous and degassed)

-

Methanol

-

Dichloromethane

-

Hexane

Procedure:

-

In a glovebox, charge a Schlenk tube with this compound (e.g., 1.0 g, 2.48 mmol), carbazole (0.91 g, 5.46 mmol), sodium tert-butoxide (0.71 g, 7.44 mmol), Pd₂(dba)₃ (45 mg, 0.049 mmol), and XPhos (94 mg, 0.198 mmol).[9]

-

Add anhydrous, degassed toluene (25 mL) to the tube.

-

Seal the tube and bring it out of the glovebox. Heat the reaction mixture at 110 °C for 24 hours.

-

Cool the reaction to room temperature and quench with methanol (10 mL).

-

Filter the resulting precipitate and wash with methanol and hexane to obtain the crude product.

-

Further purify the product by recrystallization from a dichloromethane/hexane solvent system to yield 4,4'-bis(9H-carbazol-9-yl)triphenylamine as a white powder.

Suzuki-Miyaura Coupling: Engineering π-Conjugated Systems

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[10] When applied to this compound, it allows for the introduction of various aryl or heteroaryl groups, extending the π-conjugation of the molecule. This is a powerful strategy for tuning the emission color and improving the charge-carrying properties of the resulting materials.

Reaction Workflow:

Caption: Suzuki-Miyaura coupling workflow.

Detailed Experimental Protocol for Suzuki Coupling with Phenylboronic Acid:

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (2.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (4.0 eq)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add this compound (e.g., 1.0 g, 2.48 mmol), phenylboronic acid (0.76 g, 6.2 mmol), and potassium carbonate (1.37 g, 9.92 mmol).

-

Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

-

Degas the mixture by bubbling with argon for 20 minutes.

-

Add Pd(PPh₃)₄ (143 mg, 0.124 mmol) and heat the reaction to reflux (approximately 90 °C) for 24 hours under an argon atmosphere.

-

After cooling, extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography on silica gel.

PART 3: Characterization of Derived OLED Materials

The functionalized triphenylamine derivatives synthesized from this compound exhibit a range of photophysical and electrochemical properties that make them suitable for OLED applications.

Typical Properties of a 4,4'-bis(carbazol-9-yl)triphenylamine Derivative:

| Property | Typical Value | Significance in OLEDs |

| Glass Transition Temp. (Tg) | > 140 °C[10] | High Tg indicates good morphological stability, leading to longer device lifetime. |

| HOMO Energy Level | -5.4 to -5.7 eV | Determines the efficiency of hole injection from the anode. |

| LUMO Energy Level | -2.1 to -2.4 eV | Influences electron transport and the emission color. |

| Triplet Energy (E_T) | > 2.7 eV | A high triplet energy is crucial for hosting blue phosphorescent emitters to prevent energy back-transfer.[11] |

PART 4: OLED Device Fabrication and Performance

Materials derived from this compound, such as 4,4'-bis(carbazol-9-yl)triphenylamine, are commonly used as the hole transport layer (HTL) or as a host in the emissive layer (EML) of an OLED.

General Device Architecture:

Caption: A typical multilayer OLED device structure.

Protocol for OLED Device Fabrication (Vapor Deposition):

-

Substrate Cleaning: Thoroughly clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.[12] Dry the substrates in an oven and treat with UV-ozone immediately before use.

-

Layer Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.

-

Sequentially deposit the organic layers and the metal cathode under a vacuum of < 10⁻⁶ Torr. A typical device structure could be:

-

Hole Injection Layer (HIL): e.g., HATCN (10 nm)

-

Hole Transport Layer (HTL): e.g., NPB (40 nm) followed by the synthesized TPA-carbazole derivative (10 nm)[10]

-

Emissive Layer (EML): e.g., CBP doped with a phosphorescent emitter (e.g., 5% Ir(ppy)₃) (30 nm)[10]

-

Electron Transport Layer (ETL): e.g., Bphen (30 nm)

-

Electron Injection Layer (EIL): e.g., LiF (1 nm)

-

Cathode: Aluminum (Al) (100 nm)

-

-

Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy to protect the organic layers from moisture and oxygen.

Expected Performance:

OLEDs incorporating materials derived from this compound can exhibit excellent performance. For instance, devices using a 4-(9H-carbazol-9-yl)triphenylamine-based HTL have demonstrated high current and power efficiencies.[10]

Example Performance Data for a Green Phosphorescent OLED: [13]

| Parameter | Value |

| Turn-on Voltage | ~3.1 V |

| Maximum Current Efficiency | ~39.8 cd/A |

| Maximum Power Efficiency | ~29.3 lm/W |

| Maximum External Quantum Eff. | ~14.0% |

Conclusion

This compound stands out as a highly versatile and strategically important precursor for the synthesis of advanced OLED materials. Its robust triphenylamine core provides the necessary foundation for excellent hole transport properties and thermal stability, while the two bromine substituents offer convenient handles for a wide range of chemical modifications through well-established cross-coupling reactions. The ability to readily synthesize a diverse library of functionalized triphenylamine derivatives from this single precursor makes it an invaluable tool for researchers and scientists working to push the boundaries of OLED technology. The protocols and data presented in this guide provide a solid foundation for the synthesis, purification, and application of this compound in the development of next-generation OLEDs with enhanced efficiency, stability, and color purity.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

Application Note: Leveraging 4,4'-Dibromotriphenylamine in Advanced Hole-Transporting Materials for High-Performance Perovskite Solar Cells

Abstract

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), rivaling traditional silicon-based technologies.[1][2] A critical component governing both the efficiency and long-term stability of these cells is the hole-transporting material (HTM). While spiro-OMeTAD has been the benchmark HTM, its high cost, complex synthesis, and reliance on hygroscopic dopants—which can accelerate device degradation—present significant barriers to commercialization.[3][4] This application note details the strategic use of 4,4'-Dibromotriphenylamine (DBTPA) as a versatile and cost-effective precursor for synthesizing novel, dopant-free HTMs. We provide a comprehensive guide covering the fundamental properties of DBTPA, a detailed protocol for its derivatization into an advanced HTM, and the subsequent fabrication and characterization of high-performance n-i-p PSCs.

Introduction: The Role of Hole-Transporting Materials

In a typical n-i-p PSC architecture, the HTM layer is tasked with efficiently extracting holes from the perovskite absorber layer and transporting them to the metal electrode (e.g., gold), while simultaneously blocking electrons. An ideal HTM should possess several key characteristics:

-

Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band of the perovskite for efficient hole extraction.

-

High Hole Mobility: To ensure rapid charge transport and minimize recombination losses.[5]

-

Good Film-Forming Properties: A uniform, pinhole-free layer is essential to prevent short-circuiting and protect the underlying perovskite layer.

-

Thermal and Chemical Stability: The material must withstand the operational stresses of temperature and environmental exposure.[1]

Triphenylamine (TPA) derivatives have become a major focus for HTM development due to their excellent hole-transporting capabilities and amenability to chemical modification.[6] this compound serves as an ideal starting block, providing two reactive bromine sites for functionalization via common cross-coupling reactions, enabling the synthesis of more complex, high-performance molecules.

Core Properties of this compound (DBTPA)

DBTPA is a commercially available and relatively inexpensive compound, making it an attractive starting point for scalable HTM synthesis. Its core properties provide a solid foundation for designing advanced HTMs.

| Property | Value / Description | Significance for HTM Synthesis |

| Chemical Formula | C₁₈H₁₃Br₂N | Provides the triphenylamine core with two bromine functional groups. |

| Molecular Weight | 403.11 g/mol | A foundational parameter for stoichiometric calculations in synthesis. |

| Appearance | Off-white to light yellow powder | Standard physical state. |

| Solubility | Soluble in common organic solvents like toluene, chlorobenzene, and THF. | Crucial for solution-based synthesis and deposition techniques. |

| HOMO Level | Approx. -5.3 to -5.5 eV (Varies with measurement/calculation method)[7] | The HOMO level is too deep for direct use with most perovskites, necessitating modification to raise it for better energy alignment. |

| LUMO Level | Approx. -2.0 to -2.2 eV[8] | The LUMO level is sufficiently high to ensure effective electron blocking. |

Causality: The bromine atoms on the triphenylamine core are electron-withdrawing, which deepens the HOMO energy level. While this makes DBTPA itself a suboptimal HTM for typical perovskites, these bromine sites are perfect handles for Suzuki or Buchwald-Hartwig cross-coupling reactions. By coupling electron-donating moieties to these sites, the HOMO level of the final molecule can be precisely tuned to align with the perovskite's valence band, a key strategy in rational HTM design.[9][10]

Application Protocol I: Synthesis of a Dopant-Free HTM from DBTPA

This protocol describes the synthesis of a novel, dopant-free HTM, herein designated DBTPA-Cz , by coupling carbazole moieties onto the DBTPA core via a Suzuki coupling reaction. Carbazole is chosen for its strong electron-donating nature and excellent hole-transport properties.[9]

3.1. Synthesis Workflow Diagram

Caption: Workflow for the Suzuki coupling synthesis of the DBTPA-Cz HTM.

3.2. Step-by-Step Synthesis Procedure

Materials & Equipment:

-

This compound (DBTPA)

-

9-Phenyl-9H-carbazole-3-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Toluene, Dichloromethane (DCM), Hexane

-

Schlenk flask, condenser, magnetic stirrer, heating mantle

-

Standard glassware for extraction and chromatography

Procedure:

-

Inert Atmosphere Setup: Assemble a dry Schlenk flask with a magnetic stir bar and condenser. Purge the system with argon or nitrogen for 15 minutes to create an inert atmosphere. Rationale: The palladium catalyst is sensitive to oxygen, especially at high temperatures.

-

Reagent Addition: To the flask, add this compound (1.0 eq.), 9-Phenyl-9H-carbazole-3-boronic acid (2.2 eq.), K₂CO₃ (4.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

-

Solvent Addition: Add anhydrous toluene and deionized water in a 2:1 ratio (e.g., 20 mL toluene, 10 mL H₂O) via syringe. The biphasic mixture ensures the dissolution of both organic reagents and the inorganic base.

-

Reaction: Heat the mixture to 100 °C and allow it to reflux with vigorous stirring for 24 hours under the inert atmosphere. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract the organic phase with DCM (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude solid using column chromatography on a silica gel column. Elute with a hexane/DCM gradient to isolate the pure DBTPA-Cz product. Rationale: Purification is critical as residual catalyst or unreacted starting materials can act as recombination centers in the final solar cell device, severely limiting performance.

Application Protocol II: Fabrication of n-i-p Perovskite Solar Cells

This protocol outlines the fabrication of a standard mesoporous n-i-p PSC using the newly synthesized DBTPA-Cz as the HTM.

4.1. Device Architecture and Fabrication Flow

Caption: n-i-p Perovskite Solar Cell architecture and fabrication sequence.

4.2. Step-by-Step Fabrication Procedure

Materials & Solutions:

-

Substrates: Fluorine-doped Tin Oxide (FTO) coated glass.

-

ETL Solutions: Compact TiO₂ precursor (e.g., titanium diisopropoxide bis(acetylacetonate)), Mesoporous TiO₂ paste.

-

Perovskite Precursor: e.g., Methylammonium lead iodide (MAPbI₃) in DMF/DMSO.

-

HTL Solution: 15 mg/mL of DBTPA-Cz in chlorobenzene. Crucially, no additives like Li-TFSI or TBP are required.

-

Metal Electrode: Gold (Au) pellets.

Procedure:

-

Substrate Cleaning: Sequentially sonicate FTO substrates in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen stream and treat with UV-Ozone for 15 minutes.[11]

-

Electron Transport Layer (ETL) Deposition:

-

Perovskite Layer Deposition (in Nitrogen Glovebox):

-

Transfer the cooled substrates into a glovebox.

-

Deposit the perovskite precursor solution using a two-step spin-coating program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).[11][13]

-

During the second step, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.

-

Anneal the film on a hotplate (e.g., 100 °C for 30 minutes) to form the black perovskite phase.

-

-

Hole-Transporting Layer (HTL) Deposition:

-

After the perovskite film has cooled, dynamically spin-coat the dopant-free DBTPA-Cz solution at 4000 rpm for 30 seconds. Rationale: The dopant-free nature of this HTM simplifies fabrication and is expected to enhance the device's long-term stability by eliminating hygroscopic additives.[14][15][16]

-

-

Metal Electrode Deposition:

-

Define the device's active area (e.g., 0.1 cm²) using a shadow mask.

-

Deposit an 80-100 nm thick gold electrode via thermal evaporation under high vacuum (<10⁻⁶ Torr).[11]

-

Performance and Characterization

Devices fabricated with DBTPA-derived HTMs are expected to show competitive performance compared to the standard, doped spiro-OMeTAD.

5.1. Expected Photovoltaic Parameters

The following table presents hypothetical but realistic performance data for a PSC using the DBTPA-Cz HTM compared to a standard spiro-OMeTAD control device, based on values seen in literature for similar advanced HTMs.[17][18]

| Parameter | Standard Doped Spiro-OMeTAD | Dopant-Free DBTPA-Cz (Expected) |

| PCE (%) | 20.5% | 19.5 - 21.0% |

| Vₒ꜀ (V) | 1.10 V | 1.12 V |

| Jₛ꜀ (mA/cm²) | 22.5 mA/cm² | 22.0 mA/cm² |

| FF (%) | 78% | 79% |

| Stability | Degrades significantly under 85% RH | Enhanced stability due to hydrophobic nature and lack of dopants. |

Rationale: The slightly higher open-circuit voltage (Vₒ꜀) with DBTPA-Cz can be attributed to a better-aligned HOMO level with the perovskite, reducing the energy loss for hole extraction. The primary advantage is the vastly improved long-term stability, as the absence of hygroscopic lithium salts prevents moisture ingress, a primary degradation pathway for the perovskite layer.[19][20][21]

5.2. Characterization Methods

-

Current Density-Voltage (J-V) Measurements: Use a solar simulator under AM 1.5G (100 mW/cm²) illumination to determine PCE, Vₒ꜀, Jₛ꜀, and FF.[11]

-

External Quantum Efficiency (EQE): Measure the device's spectral response to verify the short-circuit current density.

-

Stability Testing: Age the unencapsulated devices in a controlled environment (e.g., 85% relative humidity, in the dark) and monitor their J-V performance over time to assess operational stability.

Conclusion and Outlook

This compound is a powerful and economically viable platform for the rational design of next-generation hole-transporting materials for perovskite solar cells. By leveraging straightforward synthetic modifications, it is possible to create advanced, dopant-free HTMs that not only yield high power conversion efficiencies but also critically enhance the long-term operational stability of the devices. The protocols outlined in this note provide a clear pathway for researchers to synthesize and integrate these materials, paving the way for the commercialization of stable and efficient perovskite photovoltaic technology.

References

- 1. Stabilization of Perovskite Solar Cells: Recent Developments and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drpress.org [drpress.org]

- 3. [PDF] Dopant-Free All-Organic Small-Molecule HTMs for Perovskite Solar Cells: Concepts and Structure–Property Relationships | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. scivpro.com [scivpro.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Dopant-Free Tetrakis-Triphenylamine Hole Transporting Material for Efficient Tin-Based Perovskite Solar Cells (Journal Article) | OSTI.GOV [osti.gov]

- 16. osti.gov [osti.gov]

- 17. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Improved performance of perovskite solar cells by fine-tuning dibenzofuran-based hole transporting materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Advances in the Stability of Halide Perovskite Nanocrystals | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes Utilizing 4,4'-Dibromotriphenylamine Derivatives

Abstract

This document provides a comprehensive guide for researchers and scientists on the utilization of 4,4'-Dibromotriphenylamine as a foundational building block for the synthesis of advanced hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs). It outlines a detailed synthetic protocol for a representative triarylamine-based HTM, followed by a step-by-step procedure for the fabrication of a multilayer OLED device via vacuum thermal evaporation. Furthermore, it delves into the essential characterization techniques to evaluate both the synthesized material and the final device performance. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying principles for successful OLED fabrication.

PART 1: Foundational Concepts and Material Design

The Critical Role of the Hole Transport Layer (HTL) in OLEDs

Organic Light-Emitting Diodes are solid-state devices composed of several thin organic layers sandwiched between two electrodes. The efficient operation of an OLED relies on the balanced injection and transport of charge carriers—holes from the anode and electrons from the cathode—and their subsequent recombination within an emissive layer (EML) to generate light.[1][2] The Hole Transport Layer (HTL) is a crucial component that facilitates the efficient injection of holes from the anode and their transport to the EML. An ideal HTM should possess several key characteristics:

-

High Hole Mobility: To ensure efficient charge transport.

-

Suitable Highest Occupied Molecular Orbital (HOMO) Energy Level: To minimize the energy barrier for hole injection from the anode (typically Indium Tin Oxide, ITO).

-

High Glass Transition Temperature (Tg): For morphological stability and device longevity, preventing degradation due to Joule heating during operation.[3]

-

Good Film-Forming Properties: To create smooth and uniform layers.

Triphenylamine Derivatives: A Pillar of Hole-Transporting Materials

Triphenylamine (TPA) and its derivatives are a prominent class of materials extensively used as HTMs in OLEDs.[3][4] Their propeller-like, non-planar molecular structure inhibits crystallization, leading to the formation of stable amorphous films. The nitrogen atom's lone pair of electrons contributes to a high HOMO level, facilitating efficient hole injection and transport. The chemical versatility of the TPA core allows for straightforward modification to fine-tune its electronic and physical properties.[4][5]

This compound: A Versatile Precursor for Advanced HTMs

While this compound itself is not typically used directly as an HTL in high-performance OLEDs, it serves as an invaluable and versatile building block for the synthesis of more complex and efficient HTMs.[6][7] The two bromine atoms provide reactive sites for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the extension of the conjugated system and the introduction of different functional groups. This synthetic flexibility allows for the rational design of novel HTMs with tailored properties.

For the purpose of this guide, we will focus on the synthesis of a well-established hole-transporting material derived from this compound: N,N'-bis(4-(diphenylamino)phenyl)-N,N'-diphenylbiphenyl-4,4'-diamine . This material exhibits excellent hole-transporting properties and thermal stability, making it a suitable candidate for high-performance OLEDs.

PART 2: Synthesis and Characterization of the Hole-Transporting Material

Synthetic Protocol: N,N'-bis(4-(diphenylamino)phenyl)-N,N'-diphenylbiphenyl-4,4'-diamine

This synthesis involves a palladium-catalyzed Buchwald-Hartwig amination reaction.

Materials:

-

This compound

-

Diphenylamine

-

Palladium(II) acetate (Pd(OAc)2)

-

Tri(tert-butyl)phosphine (P(t-Bu)3)

-

Sodium tert-butoxide (NaO-t-Bu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Reaction Scheme:

A representative reaction scheme for the synthesis.

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet.

-

Reactant Loading: To the flask, add this compound (1 equivalent), Diphenylamine (2.2 equivalents), and Sodium tert-butoxide (2.5 equivalents).

-

Solvent Addition: Add anhydrous toluene to the flask via a cannula or syringe.

-

Degassing: Degas the reaction mixture by bubbling nitrogen/argon through the solution for 15-20 minutes.

-

Catalyst Preparation: In a separate glovebox or under a nitrogen/argon atmosphere, prepare a solution of Palladium(II) acetate (0.02 equivalents) and Tri(tert-butyl)phosphine (0.04 equivalents) in a small amount of anhydrous toluene.

-

Catalyst Addition: Add the catalyst solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours under a nitrogen/argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity product.[8]

Characterization of the Synthesized HTM

It is imperative to thoroughly characterize the synthesized material to confirm its identity, purity, and suitability for OLED fabrication.

| Characterization Technique | Purpose | Expected Outcome |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the molecular structure and assess purity. | The spectra should correspond to the expected chemical shifts and integration values for the target molecule.[3][9] |

| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compound. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product.[9] |